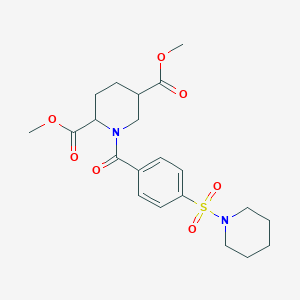![molecular formula C18H22N4O4 B7430809 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide](/img/structure/B7430809.png)
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide, also known as MPDC, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activity of this receptor, 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide may modulate dopamine neurotransmission and improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has been shown to have potent and selective binding affinity for the dopamine D3 receptor, with a Ki value of 0.44 nM. 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has also been shown to have high selectivity for the D3 receptor over other dopamine receptor subtypes. In preclinical studies, 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has been shown to improve motor function in animal models of Parkinson's disease and reduce symptoms of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide in the laboratory is its high selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine neurotransmission. However, the limitations of studying 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide include its relatively low solubility in water and its potential toxicity, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For the study of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide include further optimization of the synthesis method to improve yield and purity, as well as the development of new derivatives with improved pharmacokinetic properties. 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide may also be studied in combination with other drugs to improve its therapeutic efficacy in the treatment of neurological disorders. Additionally, the use of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide as a PET imaging agent may be further explored to improve the diagnosis and monitoring of dopamine-related disorders.
Synthesemethoden
The synthesis of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide involves several steps, including the reaction of 4-methoxyphenylpiperidine with ethyl 2-bromoacetate to form ethyl 4-methoxyphenylpiperidine-2-carboxylate. This intermediate is then reacted with methyl isocyanate to form 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide. The synthesis of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Wissenschaftliche Forschungsanwendungen
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has been shown to have potent and selective binding affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has also been studied for its potential use as a PET imaging agent for the dopamine D3 receptor.
Eigenschaften
IUPAC Name |
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-21(18(24)16-11-15(17(19)23)20-26-16)12-7-9-22(10-8-12)13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMKBOFGUFTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=NO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B7430740.png)
![5-fluoro-4-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7430748.png)
![N-[4-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]butan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7430756.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![2-chloro-1-N,1-N-dimethyl-4-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzene-1,4-diamine](/img/structure/B7430784.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
![1-[2-[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-6-oxopyridine-3-carbonitrile](/img/structure/B7430798.png)
![N-[3-chloro-4-(dimethylamino)phenyl]-7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxamide](/img/structure/B7430819.png)
![ethyl 2-[2-[[(1R)-1-(3-bromo-4-fluorophenyl)ethyl]carbamoylamino]-1,3-thiazol-5-yl]acetate](/img/structure/B7430825.png)
![[4-[2,2-Dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate](/img/structure/B7430828.png)
![Ethyl 1-[4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430835.png)
![Methyl 3-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidine-2-carbonyl]azetidine-3-carboxylate](/img/structure/B7430847.png)